molecular formula C12H14ClNS B3095970 1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride CAS No. 1269376-69-3

1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride

Cat. No.: B3095970
CAS No.: 1269376-69-3
M. Wt: 239.76
InChI Key: SQRQDVRRKVQZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H14ClNS and its molecular weight is 239.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Beta-Hydroxylase Inhibition

1-(2-Thienylalkyl)imidazole-2(3H)-thiones, related in structure to 1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride, have been identified as competitive inhibitors of dopamine beta-hydroxylase (DBH), an enzyme crucial in the biosynthesis of norepinephrine from dopamine. These inhibitors demonstrate the potential of thiophene-containing compounds in designing potent competitive inhibitors of DBH, which could have implications for managing conditions associated with norepinephrine and dopamine dysregulation (J. Mccarthy et al., 1990).

Anticonvulsant Activities

Bis-Mannich bases, including structures similar to this compound, have been evaluated for their anticonvulsant activities. Some compounds within this category demonstrated activity in models of maximum electroshock (MES) and subcutaneous pentylenetetrazole-induced seizures, pointing towards their potential application in developing new anticonvulsant drugs (H. Gul et al., 2007).

Selective Estrogen Receptor Modulation

Compounds structurally related to this compound have been studied for their role as selective estrogen receptor modulators (SERMs). These studies have shown that certain analogs possess the ability to act as estrogen agonists on bone and serum lipids while displaying estrogen antagonist properties in breast and uterine tissues, offering a basis for therapeutic applications in conditions like osteoporosis and breast cancer (A. Palkowitz et al., 1997).

Neuroprotection

Analogs of this compound have been explored for their neuroprotective properties, particularly as noncompetitive NMDA antagonists. These compounds have shown promise in reducing ischemia-induced neurodegeneration in animal models, which could have implications for the treatment of conditions like stroke or traumatic brain injury (L. Martin et al., 1994).

HIV-1 Inhibition

Certain acyclouridine derivatives structurally akin to this compound have demonstrated potent and selective inhibition of HIV-1 replication. This suggests a potential application in the development of novel antiviral drugs aimed at managing HIV-1 infections (M. Baba et al., 1990).

Properties

IUPAC Name

(2-methylphenyl)-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS.ClH/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11;/h2-8,12H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRQDVRRKVQZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 4
1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 5
1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 6
1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.